molecular formula C20H21N3O3 B5740435 4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B5740435
M. Wt: 351.4 g/mol
InChI Key: MXDATEUSQSCIOQ-UHFFFAOYSA-N
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Description

4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves a multi-step process. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate nitrile under acidic or basic conditions.

    Attachment of the benzamide moiety: This step involves the reaction of the oxadiazole intermediate with an ethylated benzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenyl groups using reagents like sodium methoxide or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with different functional groups replacing the original ones.

Scientific Research Applications

4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been studied for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide: shares structural similarities with other oxadiazole derivatives, such as:

Uniqueness

    Structural Features: The presence of the oxadiazole ring and the specific substitution pattern make this compound unique.

    Biological Activity: Its unique structure contributes to its distinct biological activities, which may differ from those of similar compounds.

Properties

IUPAC Name

4-ethoxy-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-23(20(24)16-10-12-17(13-11-16)25-4-2)14-18-21-19(22-26-18)15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDATEUSQSCIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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